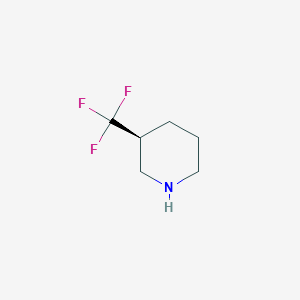

(3S)-3-(trifluoromethyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(trifluoromethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5-2-1-3-10-4-5/h5,10H,1-4H2/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHFJTBDUSVGQB-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749208-62-6 | |

| Record name | (S)-3-(trifluoromethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3S)-3-(trifluoromethyl)piperidine CAS 749208-62-6 properties

An In-depth Technical Guide to (3S)-3-(Trifluoromethyl)piperidine (CAS 749208-62-6): Properties, Synthesis, and Applications in Drug Discovery

Abstract

(3S)-3-(Trifluoromethyl)piperidine is a chiral, non-planar saturated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl (CF₃) group onto the piperidine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered basicity, which can profoundly influence the pharmacokinetic and pharmacodynamic profiles of a parent molecule. This technical guide provides a comprehensive overview of the core properties, a representative synthetic approach, key applications, and safety considerations for (3S)-3-(trifluoromethyl)piperidine, designed for researchers, medicinal chemists, and drug development professionals.

The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a privileged scaffold, forming the structural core of numerous blockbuster drugs, including morphine, paroxetine, and Plavix.[1][2] Its conformational rigidity and ability to present substituents in well-defined three-dimensional vectors make it an ideal framework for optimizing ligand-receptor interactions.[1]

The strategic introduction of a trifluoromethyl (CF₃) group, a common bioisostere for a methyl or isopropyl group, is a cornerstone of modern drug design.[3] This is due to several key factors:

-

Metabolic Stability: The strength of the C-F bond makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which can block a potential metabolic soft spot and extend a drug's half-life.

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch parameter π ≈ 0.88), which can enhance membrane permeability and oral bioavailability.[3]

-

Binding Interactions: The highly polarized C-F bonds can engage in favorable dipole-dipole, hydrogen bond, and even multipolar C-F···C=O interactions within a protein binding pocket, often leading to improved potency and selectivity.

-

pKa Modulation: As a strong electron-withdrawing group, the CF₃ moiety lowers the pKa of the piperidine nitrogen, reducing its basicity. This can be critical for avoiding off-target effects (e.g., hERG channel binding) and improving cell permeability at physiological pH.

(3S)-3-(Trifluoromethyl)piperidine combines the structural advantages of the piperidine scaffold with the powerful modulating effects of the CF₃ group in a stereochemically defined manner, making it a high-value building block for exploring 3D chemical space.[4]

Physicochemical and Spectroscopic Properties

The fundamental properties of (3S)-3-(trifluoromethyl)piperidine and its common racemic form are summarized below. Data for the racemate are often reported and serve as a useful proxy where specific enantiomer data is unavailable.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 749208-62-6 | |

| Synonyms | (S)-3-(Trifluoromethyl)piperidine | |

| Molecular Formula | C₆H₁₀F₃N | [5][6] |

| Molecular Weight | 153.15 g/mol | [5][6] |

| Physical Form | Solid | |

| Boiling Point | 74-75 °C @ 33 mmHg (racemate) | [7] |

| Density | 1.154 g/mL at 25 °C (racemate) | [7] |

| Refractive Index | n20/D 1.393 (racemate) | [7] |

| Purity | ≥97% | |

| Storage | 2-8°C (Refrigerator), Tightly sealed |

Predicted Spectroscopic Profile

-

¹H NMR: The spectrum would be complex due to overlapping signals and diastereotopicity of the ring protons. Key expected features include:

-

A multiplet for the proton at the C3 position (CH-CF₃), which would exhibit coupling to the adjacent protons on C2 and C4, as well as a characteristic quartet-like pattern due to three-bond coupling (³JH-F) to the three fluorine atoms.

-

A series of complex multiplets between ~1.5 and 3.5 ppm corresponding to the remaining nine protons on the piperidine ring.

-

A broad singlet for the N-H proton, the chemical shift of which would be dependent on concentration and solvent.

-

-

¹³C NMR:

-

The signal for the CF₃ carbon would appear as a quartet due to one-bond carbon-fluorine coupling (¹JC-F) with a large coupling constant (~280-290 Hz).

-

The C3 carbon signal would also appear as a quartet, but with a smaller two-bond coupling constant (²JC-F).

-

The remaining four carbon signals of the piperidine ring would appear in the aliphatic region.

-

-

¹⁹F NMR: A sharp singlet is expected, as there are no other fluorine atoms to couple with. If proton coupling is resolved, it may appear as a doublet due to coupling with the C3 proton.

-

Mass Spectrometry (ESI+): The primary ion observed would be the protonated molecular ion [M+H]⁺ at m/z 154.08.

Synthesis and Stereochemical Control

The synthesis of an enantiomerically pure compound such as (3S)-3-(trifluoromethyl)piperidine necessitates a strategy that can control stereochemistry. While several routes to trifluoromethyl-piperidines exist, including the functionalization of δ-lactams or cyclization of acyclic amines, the most industrially scalable and common approach for accessing chiral piperidines is the asymmetric hydrogenation of a corresponding pyridine precursor.[3][4][8][10]

Conceptual Protocol: Asymmetric Hydrogenation

This protocol is a self-validating system where the outcome (high enantiomeric excess) is directly dependent on the precise selection of the chiral catalyst. The causality is clear: the chiral ligand creates a chiral environment around the metal center, which then directs the delivery of hydrogen to one face of the prochiral pyridine substrate.

Caption: Conceptual workflow for the synthesis of (3S)-3-(trifluoromethyl)piperidine.

Step-by-Step Methodology:

-

Reactor Setup: A high-pressure autoclave is charged with 3-(trifluoromethyl)pyridine (1.0 eq) and a chiral iridium or rhodium catalyst (e.g., 0.01-1 mol%) under an inert atmosphere (e.g., Argon). The choice of a specific chiral phosphine ligand (e.g., a derivative of BINAP or SEGPHOS) is critical and is determined through screening to maximize enantioselectivity for the (S)-isomer.

-

Solvent Addition: A degassed solvent, such as methanol or ethanol, is added.

-

Hydrogenation: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the target pressure (e.g., 20-100 bar). The reaction mixture is heated (e.g., 40-80 °C) and stirred vigorously for a specified time (e.g., 12-24 hours) until consumption of the starting material is complete, as monitored by GC or TLC.

-

Workup: After cooling and careful depressurization, the solvent is removed under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to remove the catalyst and any byproducts.

-

Stereochemical Analysis: The enantiomeric excess (e.e.) of the final product is determined using a validated chiral High-Performance Liquid Chromatography (HPLC) method, comparing the product to racemic and/or the opposite enantiomer standard. An e.e. of >98% is typically desired for applications in drug development.

Applications in Drug Development

A Scaffold for HDM2-p53 Protein-Protein Interaction (PPI) Inhibitors

A prominent application for trifluoromethyl-substituted piperidines is in the development of small-molecule inhibitors of the HDM2-p53 interaction, a critical target in oncology.[11] The p53 protein is a tumor suppressor, and its activity is negatively regulated by the HDM2 protein, which binds to p53 and targets it for degradation. In many cancers, HDM2 is overexpressed, leading to the suppression of p53. Small molecules that can block the HDM2-p53 binding interface can restore p53 function and trigger cancer cell death.

The piperidine core serves as a rigid scaffold to mimic the α-helical structure of the p53 peptide that binds to HDM2. It positions key pharmacophoric groups into three critical hydrophobic pockets on the HDM2 surface, typically occupied by the p53 residues Phe19, Trp23, and Leu26.[11]

Caption: Piperidine scaffold presenting pharmacophores into HDM2 binding pockets.

In this context, a trifluoromethyl-aryl group attached to the piperidine scaffold can be designed to fit into the deep Trp23 pocket. Research has shown that a 2-(trifluoromethyl)thiophene moiety, for example, provides excellent complementarity to this pocket, leading to a significant improvement in both biochemical and cellular inhibition compared to non-fluorinated analogues.[11] The (3S) stereochemistry of the piperidine ring is crucial for orienting these pharmacophores in the correct spatial arrangement for optimal binding.

Safety and Handling

(3S)-3-(Trifluoromethyl)piperidine and its related compounds are irritants and should be handled with appropriate care in a laboratory setting.

Table 2: GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |

| Precautionary Statements (Selected) | P261: Avoid breathing mist/vapours.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12][13] |

Handling Recommendations:

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[13]

-

First Aid: In case of skin contact, wash off immediately with plenty of water.[13] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[13] If inhaled, move the person to fresh air.[13] If swallowed, seek immediate medical attention.

Conclusion

(3S)-3-(Trifluoromethyl)piperidine stands out as a sophisticated and highly valuable chiral building block for modern drug discovery. The convergence of a conformationally defined piperidine scaffold with the powerful physicochemical contributions of a trifluoromethyl group provides medicinal chemists with a potent tool for optimizing lead compounds. Its demonstrated utility in challenging areas like PPI inhibition underscores its importance. A thorough understanding of its properties, synthesis, and safe handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

(3S)-3-(trifluoromethyl)piperidine hydrochloride. Appretech Scientific Limited. [Link]

-

3-(Trifluoromethyl)piperidine | C6H10F3N | CID 2760776. PubChem. [Link]

-

(S)-3-(Trifluoromethyl)piperidine hydrochloride 100mg. Dana Bioscience. [Link]

-

Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Med. Chem. Lett. via PMC. [Link]

-

(S)-3-(Trifluoromethyl)piperidin-3-ol. PubChem. [Link]

-

Synthesis of 3-(3-trifluoromethyl-phenyl)-piperidine-3-ol hydrochloride. PrepChem.com. [Link]

-

Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Royal Society of Chemistry. [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link]

-

Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules via PMC. [Link]

-

For drug makers, new 3-D control opens wealth of options. YaleNews. [Link]

-

Structure of trifluoromethyl piperidine derivative. ResearchGate. [Link]

- CN102702080A - Preparation method of 3-trifluoromethyl piperidine derivatives.

-

Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. [Link]

-

¹⁹F‐NMR spectra for N‐Fmoc‐protected 3c. ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]

Sources

- 1. For drug makers, new 3-D control opens wealth of options | Yale News [news.yale.edu]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. 3-(Trifluoromethyl)piperidine | C6H10F3N | CID 2760776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Trifluoromethyl)piperidine | CAS 768-31-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. echemi.com [echemi.com]

- 8. rsc.org [rsc.org]

- 9. kgroup.du.edu [kgroup.du.edu]

- 10. CN102702080A - Preparation method of 3-trifluoromethyl piperidine derivatives - Google Patents [patents.google.com]

- 11. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-depth Technical Guide to (3S)-3-(Trifluoromethyl)piperidine: Structure, Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, owing to its favorable physicochemical properties and its ability to serve as a versatile building block in medicinal chemistry.[1][2] The strategic introduction of a trifluoromethyl (CF3) group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in drug design.[3] This guide provides a comprehensive technical overview of the chiral molecule (3S)-3-(trifluoromethyl)piperidine, a building block of increasing importance in the development of novel therapeutics. We will delve into its chemical structure and properties, explore synthetic and analytical methodologies, and discuss its applications, particularly in the context of oncology and neuroscience.

Chemical Structure and Molecular Properties

(3S)-3-(trifluoromethyl)piperidine is a saturated heterocyclic amine with a trifluoromethyl group at the 3-position, conferring stereochemistry to the molecule.

Molecular Structure

The chemical structure of (3S)-3-(trifluoromethyl)piperidine is characterized by a six-membered piperidine ring with a trifluoromethyl substituent at the C-3 position in the (S) configuration.

Figure 1: 2D Chemical Structure of (3S)-3-(Trifluoromethyl)piperidine.

Physicochemical Properties

The introduction of the trifluoromethyl group significantly impacts the physicochemical properties of the piperidine ring. The high electronegativity of the fluorine atoms withdraws electron density, which can lower the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated counterpart. This modulation of pKa is a critical consideration in drug design, as it affects the ionization state of the molecule at physiological pH, influencing its solubility, permeability, and target engagement.

| Property | Value | Source |

| Molecular Formula | C6H10F3N | [4] |

| Molecular Weight | 153.15 g/mol | [4] |

| CAS Number | 749208-62-6 | [5] |

| Appearance | Solid | [5] |

| Boiling Point | 74-75 °C at 33 mmHg | |

| Density | 1.154 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.393 | |

| pKa (predicted) | ~8.0-9.0 | [6] |

| LogP (predicted) | ~1.8-2.0 | [7][8] |

Note: Predicted pKa and LogP values are based on data for structurally related fluorinated piperidines and may vary from experimental values.

Synthesis and Chiral Purification

The enantioselective synthesis of (3S)-3-(trifluoromethyl)piperidine is a key challenge for its utilization in drug discovery. Several strategies have been developed, with asymmetric hydrogenation of pyridinium salts emerging as a powerful approach.

Enantioselective Synthesis via Asymmetric Hydrogenation

A robust method for the synthesis of enantioenriched trifluoromethyl-substituted piperidines involves the iridium-catalyzed asymmetric hydrogenation of the corresponding pyridinium hydrochloride. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the pyridine ring, facilitating hydrogenation.

Figure 2: Workflow for the enantioselective synthesis of (3S)-3-(Trifluoromethyl)piperidine.

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

-

Pyridinium Salt Formation: The starting material, 3-(trifluoromethyl)pyridine, is converted to its corresponding pyridinium salt, typically the hydrochloride salt, by treatment with a strong acid such as HCl.

-

Hydrogenation Reaction: In a high-pressure reactor, the pyridinium salt is dissolved in a suitable solvent (e.g., methanol). A catalytic amount of an iridium precursor, such as [Ir(COD)Cl]2, and a chiral phosphine ligand are added.

-

Reaction Conditions: The reaction mixture is subjected to high-pressure hydrogen gas (e.g., 50-100 atm) and heated to a specified temperature (e.g., 50-80 °C) for a defined period (e.g., 12-24 hours).

-

Work-up and Purification: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The resulting residue is then subjected to a basic work-up to neutralize the hydrochloride salt, followed by extraction with an organic solvent. The crude product is purified by column chromatography to yield the enantioenriched (3S)-3-(trifluoromethyl)piperidine.

Chiral Resolution

For racemic mixtures of 3-(trifluoromethyl)piperidine, chiral resolution techniques can be employed to separate the enantiomers.

1. Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid (resolving agent), such as tartaric acid or mandelic acid, to form diastereomeric salts.[4] These salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent neutralization of the separated diastereomeric salt yields the desired enantiomer.

2. Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[9][10] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for resolving chiral amines.[11]

General Chiral HPLC Protocol:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). For basic analytes like piperidines, the addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape and resolution.[12][13]

-

Detection: UV detection at a suitable wavelength.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of the piperidine ring will exhibit complex multiplets due to diastereotopic protons. Key expected signals include:

-

Piperidine Ring Protons (δ 1.5-3.5 ppm): A series of broad and overlapping multiplets corresponding to the protons on the piperidine ring.

-

N-H Proton (variable): A broad singlet that can appear over a wide chemical shift range and may exchange with D2O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals for the piperidine ring carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. It is expected to show a single signal, a singlet, in the region characteristic of CF3 groups.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for N-H and C-H stretching and bending vibrations. Key expected peaks include:

-

N-H Stretch (3300-3500 cm⁻¹): A moderate, somewhat broad peak.

-

C-H Stretch (2850-2960 cm⁻¹): Strong absorptions from the CH2 groups of the piperidine ring.

-

C-F Stretch (1100-1350 cm⁻¹): Strong, characteristic absorptions for the trifluoromethyl group.[14]

Applications in Drug Discovery

The (3S)-3-(trifluoromethyl)piperidine moiety is an increasingly attractive building block in drug discovery, offering a means to introduce a chiral center and a trifluoromethyl group to fine-tune the properties of a lead compound.[15][16]

HDM2-p53 Protein-Protein Interaction Inhibitors

One of the most significant applications of trifluoromethyl-substituted piperidines is in the development of small-molecule inhibitors of the HDM2-p53 protein-protein interaction.[17] The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis, and its inactivation is a hallmark of many cancers.[17] HDM2 is a negative regulator of p53. Inhibiting the HDM2-p53 interaction can restore p53 function, leading to tumor cell death.

Figure 3: Simplified signaling pathway showing the role of (3S)-3-(trifluoromethyl)piperidine-based inhibitors.

Other Therapeutic Areas

The unique properties of the (3S)-3-(trifluoromethyl)piperidine scaffold make it a valuable component for designing molecules targeting a range of other biological targets, including enzymes and receptors in the central nervous system.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling (3S)-3-(trifluoromethyl)piperidine and its derivatives.

Hazard Identification

(3S)-3-(trifluoromethyl)piperidine is classified as harmful if swallowed and causes skin and eye irritation.[5] It may also cause respiratory irritation.[5]

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[19][20][21]

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[21]

-

Wash hands thoroughly after handling.[20]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[21][22] It is often recommended to store under refrigeration.[5]

Conclusion

(3S)-3-(trifluoromethyl)piperidine is a valuable and increasingly utilized chiral building block in modern drug discovery. Its unique combination of a stereochemically defined piperidine core and a trifluoromethyl group provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The development of efficient enantioselective synthetic routes has made this compound more accessible, paving the way for its broader application in the design of novel therapeutics for a range of diseases, most notably cancer. As our understanding of the intricate roles of stereochemistry and fluorine substitution in drug-target interactions continues to grow, the importance of chiral building blocks like (3S)-3-(trifluoromethyl)piperidine is set to expand further.

References

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as a Route to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.

- Scott, P. J. H. (Ed.). (2015). Fluorine in Pharmaceutical and Medicinal Chemistry: From Discovery to Market. John Wiley & Sons.

- Zhou, Y., & Li, Z. (2021). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 53(16), 2737-2750.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Vassilev, L. T., Vu, B. T., Graves, B., Carvajal, D., Podlaski, F., Filipovic, Z., ... & Bove, S. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science, 303(5659), 844-848.

- Chen, M. W., Ye, Z. S., Chen, Z. P., Wu, B., & Zhou, Y. G. (2015). Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. Organic Chemistry Frontiers, 2(5), 586-589.

-

PubChem. (n.d.). 3-(Trifluoromethyl)piperidine. Retrieved from [Link]

- Bon, R. S., & Waldmann, H. (2010). Bioactivity of piperidine and derivatives. Accounts of chemical research, 43(8), 1103-1114.

-

Synthesis of Piperidines using Organometallic Chemistry. (n.d.). White Rose eTheses Online. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information - Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

- Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-19.

-

NIST. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2014). Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic supplementary Information Identification of novel inhibitors of p53-MDM2 interaction facilitated by pharmacophore-based virtual screening. Retrieved from [Link]

-

University of Leeds. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

- Wang, Y., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

-

LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

-

ZORA. (n.d.). Thermodynamic and Computational Studies on the Binding of p53-Derived Peptides and Peptidomimetic Inhibitors to HDM2. Retrieved from [Link]

-

Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]

-

PubMed. (2022). Discovery of MDM2-p53 and MDM4-p53 protein-protein interactions small molecule dual inhibitors. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

-

University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine, 1-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. 3-(Trifluoromethyl)piperidine | CAS 768-31-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. chemscene.com [chemscene.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. shimadzu.com [shimadzu.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. zora.uzh.ch [zora.uzh.ch]

- 19. fishersci.se [fishersci.se]

- 20. echemi.com [echemi.com]

- 21. peptide.com [peptide.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

Topic: The Chiral Distinction: A Comparative Analysis of (3S)- and (3R)-3-(Trifluoromethyl)piperidine Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutics.[1][2][3] Its structural and electronic properties can be finely tuned through substitution, and the introduction of a trifluoromethyl (CF3) group is a particularly powerful strategy. The CF3 group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[4][5] When such a substitution at the 3-position creates a chiral center, the resulting enantiomers—(3S) and (3R)-3-(trifluoromethyl)piperidine—may possess identical chemical formulas but can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[6][7] This guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the core differences between these enantiomers, focusing on the principles of their synthesis, separation, and differential biological activity, which are critical for modern drug development.

The Trifluoromethylpiperidine Scaffold: Physicochemical and Stereochemical Foundations

The introduction of a trifluoromethyl group significantly alters the electronic properties of the piperidine ring, primarily due to its strong electron-withdrawing nature.[8] This modification can impact the pKa of the piperidine nitrogen and influence non-covalent interactions with biological targets.[5][9]

Enantiomers, by definition, are non-superimposable mirror images. In an achiral environment, they share identical physical properties. However, their interaction with other chiral entities—be it plane-polarized light or a biological receptor—is distinct.

Table 1: Physicochemical Properties of 3-(Trifluoromethyl)piperidine (Racemic Mixture)

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀F₃N | [10] |

| Molecular Weight | 153.15 g/mol | [11] |

| Boiling Point | 74-75 °C at 33 mmHg | |

| Density | 1.154 g/mL at 25 °C | [11] |

| Refractive Index | n20/D 1.393 | |

| Optical Rotation | [α] = 0° (for the racemic mixture) | Principle |

| (S)-Enantiomer | [α] = +x° (hypothetical) | Principle |

| (R)-Enantiomer | [α] = -x° (hypothetical) | Principle |

The defining physical difference between the (3S) and (3R) enantiomers is their specific optical rotation, which will be equal in magnitude but opposite in sign. The racemic mixture, containing equal amounts of both, will not rotate plane-polarized light.

Synthesis and Chiral Separation: Accessing Enantiopure Compounds

The generation of single-enantiomer compounds is a critical challenge in pharmaceutical development. Two primary strategies are employed: asymmetric synthesis to create a specific enantiomer directly, or the resolution of a racemic mixture.

Asymmetric Synthesis Strategies

Directly synthesizing a single enantiomer offers a more efficient and atom-economical approach compared to resolution. Key methodologies include:

-

Catalytic Asymmetric Hydrogenation: This powerful technique often involves the hydrogenation of a prochiral precursor, such as a 3-(trifluoromethyl)pyridinium salt, using a chiral catalyst. Iridium-based catalysts with chiral ligands have been shown to be effective in producing chiral trifluoromethyl-substituted piperidines with high enantioselectivity.[8] The choice of catalyst and reaction conditions is paramount to achieving high enantiomeric excess (ee).

-

Intramolecular Mannich Reactions: This strategy involves the cyclization of a chiral precursor. For instance, a homochiral alpha-trifluoromethyl-beta-amino ketal can undergo a key intramolecular Mannich-type reaction to form the piperidine ring with high stereocontrol, leading to enantioenriched trifluoromethyl-substituted pipecolic acids, which are precursors to the target compounds.[12]

Chiral Separation of the Racemic Mixture

When a racemic mixture is synthesized, the enantiomers must be separated. Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable technique for both analytical and preparative-scale resolution.[6][13]

This protocol describes a general methodology for separating the (3S) and (3R) enantiomers of 3-(trifluoromethyl)piperidine. Optimization of the chiral stationary phase (CSP) and mobile phase is essential.

-

Instrumentation: An HPLC system equipped with a UV detector or a mass spectrometer is required.

-

Chiral Stationary Phase (CSP) Selection:

-

Rationale: The separation relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and effective for separating a wide range of chiral compounds.[14]

-

Screening: Screen several CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA) to identify the one providing the best resolution.

-

-

Mobile Phase Preparation:

-

Rationale: The mobile phase composition modulates the retention and interaction of the analyte with the CSP. A typical mobile phase for normal-phase chromatography consists of a nonpolar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol).[14]

-

Procedure: Prepare a mobile phase of Hexane:Isopropanol (90:10 v/v). Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape and reduce tailing by masking acidic sites on the silica support.

-

-

Sample Preparation:

-

Procedure: Dissolve the racemic 3-(trifluoromethyl)piperidine in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.

-

-

Chromatographic Conditions:

-

Column: Chiralpak® IA (4.6 x 250 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm (as piperidines often lack a strong chromophore, derivatization may be needed for higher sensitivity, or mass spectrometric detection can be used).[6]

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Outcome: Two distinct peaks corresponding to the (3S) and (3R) enantiomers will be observed.

-

Quantification: Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = [ (A1 - A2) / (A1 + A2) ] * 100.

-

Caption: Workflow for the chiral resolution of a racemic mixture.

The Core Directive: Differential Biological Activity

The fundamental difference between the (3S) and (3R) enantiomers emerges from their interactions with the chiral environment of the body, such as receptors, enzymes, and transporters. One enantiomer, the eutomer , typically fits the biological target with high affinity, eliciting the desired pharmacological response. The other, the distomer , may have significantly lower affinity, no activity, or even produce undesirable off-target effects or toxicity.[7]

While direct comparative studies for the (3S) and (3R)-3-(trifluoromethyl)piperidine enantiomers are not extensively published, we can predict their differential behavior based on well-established principles of stereopharmacology and data from structurally related compounds.[7][15]

Caption: Differential binding of enantiomers to a chiral receptor.

Table 2: Predictive Comparison of Biological Properties for (3S) vs. (3R) Enantiomers

This table is based on established principles of stereopharmacology for chiral drugs and is for illustrative purposes. Experimental verification is required.[7]

| Property | (S)-Enantiomer (Hypothetical Eutomer) | (R)-Enantiomer (Hypothetical Distomer) | Rationale & Causality |

| Pharmacodynamics | |||

| Potency (EC₅₀/IC₅₀) | Potentially significantly lower (more potent) | Potentially higher (less potent) | The three-dimensional structure of the eutomer allows for optimal interaction with the binding site on the target protein, resulting in higher affinity and potency.[7] |

| Selectivity | May exhibit higher selectivity for the primary target | May have a different selectivity profile, potentially interacting with off-targets | The precise spatial arrangement can prevent binding to unintended receptors, whereas the distomer's different shape might allow for promiscuous binding, leading to side effects.[7] |

| Efficacy | Higher therapeutic effect | Lower or no therapeutic effect; could be antagonistic | The biological response is directly related to the strength and nature of the drug-receptor interaction. |

| Pharmacokinetics | |||

| Metabolism | May be metabolized by specific CYP450 isoforms | May be metabolized by different isoforms or at a different rate | Enzymes are chiral catalysts. Stereoselective metabolism can lead to different metabolic pathways and rates of clearance for each enantiomer.[7] |

| Half-life (t₁/₂) | May have a different half-life | May have a different half-life | Differences in metabolic clearance will directly impact the elimination half-life of each enantiomer.[7] |

| Toxicology | |||

| Acute Toxicity (LD₅₀) | May differ from the (R)-enantiomer | May differ from the (S)-enantiomer | Toxicity can arise from the distomer interacting with an off-target that mediates a toxic effect, or from the formation of a toxic metabolite specific to one enantiomer's metabolic pathway.[7] |

Conclusion and Future Outlook

The distinction between (3S)- and (3R)-3-(trifluoromethyl)piperidine is a clear illustration of the principle of chirality in drug action. While possessing identical chemical compositions and physical properties in achiral settings, their divergent behavior in biological systems is profound. The ability to synthesize and analyze these enantiomers in their pure forms is not merely an academic exercise but a regulatory and safety imperative.[13] For drug development professionals, a deep understanding of stereoisomerism is essential for designing safer, more effective, and more selective therapeutics. The future of drug discovery with scaffolds like trifluoromethylpiperidine will increasingly rely on stereochemically pure compounds to maximize therapeutic benefit while minimizing the potential for adverse effects arising from the inactive or potentially harmful distomer.

References

- Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. RSC Publishing.

- Synthesis of Substituted α-Trifluoromethyl Piperidinic Deriv

- Synthesis of Substituted α-Trifluoromethyl Piperidinic Deriv

- Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids.

- Structure of trifluoromethyl piperidine derivative.

- The Multifaceted Biological Activities of Fluorophenyl Piperidine Deriv

- 3-(Trifluoromethyl)piperidine 97 768-31-0. Sigma-Aldrich.

- Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.

- 3-(Trifluoromethyl)piperidine 97 768-31-0. Sigma-Aldrich.

- Chiral Drug Separation.

- Comparative Analysis of 3,3-Dipropylpiperidine and its Enantiomers: A Guide for Researchers. Benchchem.

- 768-31-0, DL-3-(TRIFLUOROMETHYL)PIPERIDINE Formula. Echemi.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- 3-(Trifluoromethyl)piperidine | CAS 768-31-0 | SCBT. Santa Cruz Biotechnology.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR.

- Enantiomeric Separation of New Chiral Azole Compounds. MDPI.

- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PMC.

Sources

- 1. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00069F [pubs.rsc.org]

- 9. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 10. 3-(Trifluoromethyl)piperidine | CAS 768-31-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 14. Enantiomeric Separation of New Chiral Azole Compounds | MDPI [mdpi.com]

- 15. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

(3S)-3-(trifluoromethyl)piperidine MSDS and safety handling protocols

An In-depth Technical Guide to the Safe Handling of (3S)-3-(trifluoromethyl)piperidine for Research and Development

This guide provides a comprehensive overview of the material properties, hazards, and detailed safety protocols for (3S)-3-(trifluoromethyl)piperidine (CAS No: 749208-62-6). It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The protocols described herein are designed to establish a self-validating system of safety, grounded in authoritative data and field-proven best practices.

Chemical and Physical Identity

(3S)-3-(trifluoromethyl)piperidine is a fluorinated heterocyclic compound. The trifluoromethyl (-CF3) group is a common pharmacophore in medicinal chemistry, known for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity[1][2]. Understanding the physical properties of this compound is the first step in establishing safe handling procedures. While its primary form is a solid, it is also classified as a flammable liquid and vapor, indicating a low flash point and the potential for vapor/air mixtures to be explosive with significant warming[3].

Table 1: Physical and Chemical Properties of (3S)-3-(trifluoromethyl)piperidine

| Property | Value | Source(s) |

| Molecular Formula | C6H10F3N | [4][5] |

| Molecular Weight | 153.15 g/mol | [4] |

| CAS Number | 749208-62-6 (S-enantiomer); 768-31-0 (racemate) | [4][5] |

| Appearance | Solid / Flammable Liquid | |

| Boiling Point | 74-75 °C @ 33 mm Hg | [3] |

| Density | 1.154 g/mL at 25 °C | [3] |

| Flash Point | 83 °F (28.3 °C) | [3] |

| Storage Temperature | Refrigerator; Store in a cool, dry, well-ventilated place | [6][7] |

Hazard Identification and Toxicological Profile

(3S)-3-(trifluoromethyl)piperidine is classified as a hazardous substance with multiple risk factors. The primary hazards are its flammability and its corrosive/irritant effects on the skin, eyes, and respiratory system. A thorough understanding of these hazards, as defined by the Globally Harmonized System (GHS), is critical for risk assessment and the implementation of appropriate safety controls.

Table 2: GHS Hazard Classification for (3S)-3-(trifluoromethyl)piperidine

| GHS Classification | Hazard Code | Hazard Statement | Source(s) |

| Flammable liquids | H226 | Flammable liquid and vapour | [5] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5] |

| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation | [5] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

The causality behind these classifications stems from the chemical's reactivity. As a piperidine derivative, it is a basic amine, which contributes to its irritant and corrosive properties. The trifluoromethyl group enhances its lipophilicity, potentially facilitating absorption through the skin. Vapors are heavier than air and can spread along floors, and with heating, they can form explosive mixtures with air. Therefore, all handling procedures must be designed to mitigate these risks.

Core Safety Principles and Engineering Controls

The foundation of safe chemical handling is a combination of robust engineering controls and diligent work practices. The primary directive is to minimize exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.

Engineering Controls: The First Line of Defense Before any personal protective equipment (PPE) is considered, engineering controls must be in place. These are measures designed to isolate the handler from the chemical hazard.

-

Chemical Fume Hood: All manipulations of (3S)-3-(trifluoromethyl)piperidine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[6][8] This is non-negotiable. The fume hood provides critical exhaust ventilation to prevent the inhalation of vapors and aerosols.[6]

-

Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[9]

-

Ignition Source Control: Due to the compound's flammability (Flash Point: ~28°C), all sources of ignition must be strictly excluded from the handling area.[8][10][11] This includes open flames, hot surfaces, and sparks. Use only explosion-proof electrical equipment and non-sparking tools.[8][10] All containers and receiving equipment must be grounded and bonded during transfers to prevent the buildup of static electricity.[5][10]

-

Safety Equipment: An eyewash station and a safety shower must be located in close proximity to the workstation.[12][13] Ensure these are tested regularly and the access path is always unobstructed.

Standard Operating Protocol for Safe Handling

This protocol outlines the step-by-step methodology for handling (3S)-3-(trifluoromethyl)piperidine. The causality for each step is explained to ensure the user understands the "why" behind the procedure, fostering a culture of intrinsic safety.

4.1. Pre-Handling Risk Assessment and Preparation

-

Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for the specific product in use.[14]

-

Designate the Work Area: Clearly demarcate the area within the fume hood where the work will occur.

-

Assemble Materials: Gather all necessary equipment, including glassware, reagents, and spill cleanup materials, and place them inside the fume hood before introducing the chemical. This minimizes traffic in and out of the hood, which can disrupt airflow.

-

Verify Engineering Controls: Confirm that the fume hood is operating correctly (check the airflow monitor) and that the safety shower and eyewash are accessible.

4.2. Personal Protective Equipment (PPE) Selection PPE is the final barrier between the researcher and the chemical. The selection process must be deliberate and based on the known hazards.

Caption: PPE Selection Workflow for (3S)-3-(trifluoromethyl)piperidine.

-

Eye and Face Protection: Chemical safety goggles that comply with EN166 (EU) or OSHA 29 CFR 1910.133 (US) are mandatory.[15] A face shield should be worn over goggles whenever there is a significant risk of splashing.[16]

-

Skin and Body Protection: Wear a flame-retardant, anti-static laboratory coat to protect against fire hazards and incidental skin contact. Closed-toe shoes are required.

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[10] Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[6] For prolonged tasks or during spill cleanup, consider double-gloving.[16]

4.3. Handling and Transfer Protocol

-

Grounding: Ensure the container is at ambient temperature before opening. Ground both the source container and the receiving vessel to prevent static discharge.[10]

-

Inert Atmosphere: If storing for long periods or if the material is sensitive, work under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8]

-

Transfer: Use only non-sparking tools for transfers.[10] Perform all transfers slowly and carefully to avoid splashing or generating aerosols. Keep the container tightly closed when not in use.[6][11][17]

-

Post-Handling: After handling, wash hands and face thoroughly with soap and water.[9] Decontaminate the work surface within the fume hood.

Emergency Protocols

Pre-planning is essential for a safe and effective response to any laboratory emergency.[12][18]

5.1. Personnel Exposure

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, call for immediate medical attention.[13]

-

Skin Contact: Take off all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes.[12][14] If skin irritation occurs or persists, seek medical advice.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do. Call for immediate medical attention, preferably from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[6][8] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[8]

5.2. Spill Management For any spill, the primary actions are to alert others, assess the situation, and ensure personal safety before proceeding.[14][19]

Caption: Decision workflow for responding to a chemical spill.

-

Evacuate and Alert: Alert personnel in the immediate vicinity. For large spills, evacuate the entire lab and contact your institution's emergency response team.[14][18]

-

Control Vapors and Ignition Sources: Turn off all ignition sources if it is safe to do so.[10] Maximize ventilation by opening the fume hood sash.[12]

-

Containment: For small, manageable spills, and only if you are trained to do so, proceed with cleanup.[19] Cover drains to prevent environmental release. Use an inert, liquid-absorbent, non-combustible material like Chemizorb®, vermiculite, or sand to contain the spill.[6][20] Work from the outside of the spill inward to prevent spreading.[14]

-

Collection and Disposal: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable container for hazardous waste.[10][20]

-

Decontamination: Clean the affected area thoroughly. All contaminated materials, including PPE, must be disposed of as hazardous waste.[14][20]

Storage and Waste Disposal

6.1. Storage Proper storage is essential for maintaining chemical stability and preventing accidents.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][8][11][17] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[11][17]

-

Conditions: Store away from heat, sparks, and open flames.[8] The recommended storage temperature is often refrigerated.

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[9][13]

6.2. Waste Disposal All waste containing (3S)-3-(trifluoromethyl)piperidine must be treated as hazardous waste.

-

Residues: Do not mix with other waste. Leave chemicals in their original containers if possible, or in clearly labeled hazardous waste containers.

-

Disposal Method: Waste must be disposed of in accordance with all national and local regulations. This is typically done via a licensed professional waste disposal service, often through incineration in a chemical incinerator equipped with an afterburner and scrubber.[10][11] Do not allow the product to enter drains or the environment.[6][10][11]

References

- SAFETY DATA SHEET for (3-(Trifluoromethyl)piperidine). (2025). MilliporeSigma.

- (3S)-3-(Trifluoromethyl)piperidine | 749208-62-6. Sigma-Aldrich.

- Safety Data Sheet for 3-(2-(TRIFLUOROMETHYL)PHENYL)PIPERIDINE. (2024). Fluorochem.

- Safety Data Sheet for 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine. Apollo Scientific.

- (3S)-3-(trifluoromethyl)piperidine hydrochloride | 737760-98-4. Sigma-Aldrich.

- Safety Data Sheet for 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine. (2023). Combi-Blocks.

- Safety Data Sheet for 4-(Trifluoromethyl)piperidine. TCI AMERICA.

- Safety D

- SAFETY DATA SHEET for (R)-2-(Trifluoromethyl)piperidine. (2023). Fisher Scientific.

- CHEMICAL SPILL PROCEDURES. (2024). University of North Carolina at Charlotte, Environmental Health and Safety.

- Spill Control/Emergency Response. (2025). Oakland University, EHSO Manual 2025-2026.

- Safety Data Sheet for 2-(trifluoromethyl)-5-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine. (2017). Key Organics.

- SAFETY DATA SHEET for 4-(Trifluoromethyl)piperidine. (2025). Fisher Scientific.

- (3S)-3-(trifluoromethyl)piperidine hydrochloride. Appretech Scientific Limited.

- Chemical Emergency Procedures. Moravian University.

- Emergency Response To Chemical Spills. (2024). EHS Insight.

- DL-3-(TRIFLUOROMETHYL)PIPERIDINE | 768-31-0. Echemi.

- 3-(Trifluoromethyl)piperidine | CAS 768-31-0. Santa Cruz Biotechnology.

- DL-3-(TRIFLUOROMETHYL)PIPERIDINE 768-31-0 wiki. Guidechem.

- Chemical Spill Procedures. Princeton University, Environmental Health & Safety.

- (S)-3-(Trifluoromethyl)piperidin-3-ol. (2026).

- New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. (2003). Journal of Mass Spectrometry.

- Personal protective equipment for handling N-(trifluoromethylthio)saccharin. (2025). BenchChem.

- Sigma Aldrich 3-(Trifluoromethyl)piperidine 1 g. Fisher Scientific.

- Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.

- 3-Trifluoromethylphenylpiperazine (TFMPP). Wikipedia.

- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activ

- On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. 3-(Trifluoromethyl)piperidine | CAS 768-31-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. keyorganics.net [keyorganics.net]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 11. peptide.com [peptide.com]

- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 13. fishersci.com [fishersci.com]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. americanchemistry.com [americanchemistry.com]

- 17. combi-blocks.com [combi-blocks.com]

- 18. keystonespill.com [keystonespill.com]

- 19. ut.edu [ut.edu]

- 20. safety.charlotte.edu [safety.charlotte.edu]

Conformational Analysis of 3-Trifluoromethyl Substituted Piperidines: A Technical Guide

The following technical guide details the conformational analysis of 3-trifluoromethyl substituted piperidines.

Executive Summary

The incorporation of trifluoromethyl (

This guide provides a rigorous, self-validating framework for analyzing these systems, combining theoretical grounding with practical NMR and computational protocols.

Theoretical Framework: Sterics vs. Stereoelectronics

To accurately predict and analyze the conformation of 3-substituted piperidines, one must evaluate the competition between steric bulk (

The Steric Imperative ( -Values)

The

-

-value of

-

-value of

In a cyclohexane or piperidine ring, a substituent with an

The Stereoelectronic Exception (The "Fluoro" Effect)

In 3-fluoropiperidine , the highly electronegative fluorine atom prefers the axial orientation. This is driven by:

-

Charge-Dipole Interaction: In protonated salts (

), the axial - Hyperconjugation: The "gauche effect" stabilizes the syn-clinal arrangement.

Crucial Distinction: In 3-trifluoromethylpiperidine , the steric penalty of the

Conformational Landscape & Equilibrium

The equilibrium exists between two chair conformers: Chair A (

Diagram 1: Conformational Equilibrium Logic

Caption: The equilibrium is heavily shifted toward Conformer A (Equatorial) due to the high A-value of the trifluoromethyl group, overriding weaker electronic effects.

Experimental Validation Protocol (Self-Validating)

The following protocol uses NMR spectroscopy to unambiguously assign the conformation. This system is "self-validating" because the coupling constants (

NMR Methodology

Solvent Selection:

- : Standard for neutral species.

-

: Essential for protonated salts (HCl, TFA) to observe

Critical Parameter: Vicinal Proton-Proton Couplings (

| Conformer | Orientation of | Orientation of H3 | Diagnostic Couplings ( |

| Equatorial | Equatorial | Axial | Large (~10-12 Hz) (Axial-Axial) |

| Axial | Axial | Equatorial | Small (~2-5 Hz) (Equatorial-Axial/Eq) |

Step-by-Step Workflow

-

Acquire

NMR: Focus on the multiplet for H3 (typically -

Analyze Multiplicity:

-

If

is Equatorial , H3 is Axial . It will have two anti-periplanar partners ( -

Pattern:

(triplet of triplets) or -

Look for: A wide multiplet width (> 20 Hz total width).

-

-

Verify with

NMR:-

Perform

HOESY (Heteronuclear Overhauser Effect Spectroscopy). -

Equatorial

: Shows NOE correlations to -

Axial

: Shows strong NOE to

-

Diagram 2: Analytical Workflow

Caption: Decision tree for assigning stereochemistry based on scalar coupling constants.

Computational Protocol

For predictive modeling or confirmation of experimental data, use Density Functional Theory (DFT) with dispersion corrections.

Recommended Level of Theory:

-

Functional:

or -

Basis Set: def2-TZVP (Triple-zeta quality required for accurate F interactions).

-

Solvation: SMD Model (Chloroform or Water).

Protocol:

-

Generate both chair conformers (Axial-

and Equatorial- -

Perform geometry optimization and frequency calculation.

-

Calculate Gibbs Free Energy (

).[1][2][3] -

Expectation:

to

Impact on Drug Properties[4][5][6]

Understanding this conformation is vital for Structure-Activity Relationship (SAR) optimization:

| Property | Impact of Equatorial |

| Basicity ( | The |

| Lipophilicity | Increases |

| Vector Alignment | In the equatorial conformation, the |

References

-

O'Hagan, D., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. [Link]

- Note: This is the seminal paper distinguishing the axial preference of Fluorine vs. other substituents.

-

Carcenac, Y., et al. (2006). Experimental determination of the conformational free energies (A Values) of fluorinated substituents in cyclohexane. New Journal of Chemistry. [Link]

- Note: Establishes the A-value of CF3 as ~2.5 kcal/mol.

-

Gillard, M., et al. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4] [Link]

Sources

- 1. Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Enantioselective Synthesis of (3S)-3-(Trifluoromethyl)piperidine via Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridine Precursor

An Application Note and Protocol for Researchers

Abstract The (3S)-3-(trifluoromethyl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, imparting unique pharmacological properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] However, its synthesis, particularly in an enantiomerically pure form, presents significant challenges. Direct asymmetric reduction of the corresponding pyridine is notoriously difficult due to the aromaticity and catalyst-poisoning nature of the nitrogen heterocycle. This application note details a robust and highly enantioselective method for the synthesis of (3S)-3-(trifluoromethyl)piperidine through the iridium-catalyzed asymmetric hydrogenation of the corresponding pyridinium salt. We provide a comprehensive overview of the strategy, a detailed step-by-step protocol, and expert insights into the critical parameters governing the reaction's success.

Introduction: The Strategic Advantage of Pyridinium Salt Hydrogenation

The direct asymmetric hydrogenation of pyridines often requires harsh conditions and yields modest enantioselectivities.[3] A more effective strategy involves the activation of the pyridine ring by converting it into a pyridinium salt. This approach offers two key advantages:

-

Electronic Activation: The quaternization of the nitrogen atom lowers the energy of the LUMO, making the aromatic ring more susceptible to nucleophilic attack by a hydride from the metal catalyst.[4][5]

-

Enhanced Reactivity of CF₃-Substituted Pyridines: The strong electron-withdrawing nature of the trifluoromethyl group further activates the pyridine ring, increasing its reactivity towards hydrogenation.[2]

This synergistic activation allows the hydrogenation to proceed under manageable conditions with high efficiency and stereocontrol. The chosen methodology leverages a chiral Iridium(I) complex, which has proven to be highly effective for the asymmetric hydrogenation of N-heteroaromatics.[6]

Figure 1: Overall workflow for the synthesis of (3S)-3-(trifluoromethyl)piperidine.

The Catalytic System: Mechanism of Stereocontrol

The enantioselectivity of this transformation is dictated by the chiral environment created by the diphosphine ligand coordinated to the iridium center. While the precise mechanism can be complex, a generally accepted catalytic cycle for such hydrogenations involves several key steps.

The active catalyst, typically an Iridium(I) species complexed with a chiral ligand (L), undergoes oxidative addition with molecular hydrogen to form a dihydridoiridium(III) complex. The pyridinium substrate then coordinates to this metal center. The chirality of the ligand L forces the substrate to adopt a specific orientation. This is followed by sequential migratory insertion of the two hydride ligands onto the C=N and C=C bonds of the activated ring. Finally, reductive elimination releases the chiral piperidine product and regenerates the active Iridium(I) catalyst, allowing it to re-enter the catalytic cycle. The specific facial selectivity during the hydride transfer steps is what determines the final (S)-configuration at the C3 position.

Figure 2: Simplified catalytic cycle for Iridium-catalyzed asymmetric hydrogenation.

Comparative Performance of Catalytic Systems

The choice of chiral ligand and reaction conditions is critical for achieving high enantioselectivity. The following table summarizes key data adapted from the foundational work by Zhou and colleagues, demonstrating the effectiveness of the iridium-catalyzed approach.[2]

| Entry | Substrate (R group) | Catalyst Precursor / Ligand | Solvent | H₂ (psi) | Yield (%) | e.e. (%) |

| 1 | 2-Methyl | [Ir(COD)Cl]₂ / (S)-Segphos | Toluene/DCM | 800 | 95 | 90 |

| 2 | 2-Ethyl | [Ir(COD)Cl]₂ / (S)-Segphos | Toluene/DCM | 800 | 96 | 88 |

| 3 | 2-Propyl | [Ir(COD)Cl]₂ / (S)-Segphos | Toluene/DCM | 800 | 94 | 89 |

| 4 | 2-Phenyl | [Ir(COD)Cl]₂ / (S)-Segphos | Toluene/DCM | 800 | 92 | 85 |

Table 1: Summary of Iridium-Catalyzed Asymmetric Hydrogenation of various 2-substituted-3-(trifluoromethyl)pyridinium hydrochlorides. Data extracted from Chen, M.-W. et al. (2015).[2]

Detailed Experimental Protocol

This protocol is adapted from the procedure reported by Zhou et al. for the asymmetric hydrogenation of a 2-methyl-3-(trifluoromethyl)pyridinium hydrochloride.[2]

4.1 Materials and Reagents

-

2-Methyl-3-(trifluoromethyl)pyridine (1.0 eq)

-

HCl in 1,4-dioxane (4.0 M solution)

-

[Ir(COD)Cl]₂ (0.005 eq, 0.5 mol%)

-

(S)-Segphos (0.011 eq, 1.1 mol%)

-

Toluene (Anhydrous)

-

Dichloromethane (DCM, Anhydrous)

-

Hydrogen gas (high purity)

-

Triethylamine (TEA)

-

Sodium Sulfate (Na₂SO₄)

-

High-pressure autoclave or reactor (e.g., Parr shaker)

-

Inert gas (Argon or Nitrogen)

4.2 Substrate Preparation: 2-Methyl-3-(trifluoromethyl)pyridinium hydrochloride

-

To a solution of 2-methyl-3-(trifluoromethyl)pyridine (e.g., 0.20 mmol, 32.2 mg) in anhydrous dichloromethane (1.0 mL), add a 4.0 M solution of HCl in 1,4-dioxane (55 µL, 0.22 mmol, 1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Remove the solvent under reduced pressure to yield the pyridinium hydrochloride salt as a solid. This salt is typically used in the next step without further purification.

4.3 Asymmetric Hydrogenation Procedure

Scientist's Note: The success of this reaction hinges on maintaining an inert, oxygen-free atmosphere, as the iridium catalyst is sensitive to oxidation. Ensure all glassware is oven-dried and cooled under an inert gas stream. Solvents should be anhydrous and degassed.

-

Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add [Ir(COD)Cl]₂ (0.67 mg, 0.001 mmol) and (S)-Segphos (1.36 mg, 0.0022 mmol) to a vial. Add anhydrous, degassed toluene (1.0 mL) and stir the mixture at room temperature for 20 minutes to form the pre-catalyst solution.

-

Reactor Setup: Place the previously prepared pyridinium hydrochloride salt (from step 4.2) into the glass liner of a high-pressure autoclave.

-

Reagent Addition: Under an inert atmosphere, add the pre-catalyst solution from step 1 to the reactor containing the substrate. Add an additional 1.0 mL of anhydrous, degassed dichloromethane to ensure dissolution and achieve the desired solvent mixture (Toluene/DCM 1:1).

-

Reaction Execution: Seal the autoclave. Purge the system with high-purity hydrogen gas 3-5 times to remove any residual air. Pressurize the reactor to 800 psi with hydrogen.

-

Stir the reaction mixture at 25 °C for 36 hours.

-

Reaction Quench and Work-up: After 36 hours, carefully vent the hydrogen from the reactor. Add triethylamine (56 µL, 0.40 mmol) to the reaction mixture to neutralize the HCl salt and stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 10 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

4.4 Purification and Characterization

-

Purify the resulting crude residue by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether-ethyl acetate gradient) to afford the desired (3S)-3-(trifluoromethyl)piperidine derivative as a pale oil.[2]

-

Determine the enantiomeric excess (e.e.) of the final product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase column (e.g., Chiralcel OD-H).

Discussion of Critical Parameters and Troubleshooting

-

Ligand Choice: The selection of the chiral ligand is paramount. While (S)-Segphos provides excellent results, other chiral diphosphine ligands like BINAP derivatives could also be screened for optimization. The ligand's bite angle and electronic properties directly influence the catalyst's activity and selectivity.

-

Solvent System: The use of a mixed solvent system like Toluene/DCM is often beneficial. Toluene can aid in catalyst solubility and stability, while DCM helps dissolve the pyridinium salt substrate. The ratio may need to be optimized for different substrates.

-

Hydrogen Pressure: A pressure of 800 psi was found to be effective.[2] Lowering the pressure may decrease the reaction rate, while significantly higher pressures could potentially lead to over-reduction or changes in selectivity, though this is less common with iridium catalysts compared to others like rhodium or ruthenium.[3]

-

Substrate Purity: The purity of the starting pyridine and the complete conversion to the pyridinium salt are crucial. Any unreacted neutral pyridine can act as a catalyst inhibitor, slowing or stopping the reaction.

References

-

Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available at: [Link]

-

Chen, M-W., Ye, Z-S., Chen, Z-P., Wu, B., & Zhou, Y-G. (2015). Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. Organic Chemistry Frontiers. Available at: [Link]

-

Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. Organic Letters. Available at: [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

-

The importance of piperidines and their synthesis via reduction of pyridines: a review. ResearchGate. Available at: [Link]

- Preparation method of 3-trifluoromethyl piperidine derivatives. Google Patents.

-

Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers. RSC Publishing. Available at: [Link]

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Available at: [Link]

-

Zhou, Y. (2013). Method for synthesis of chiral piperidine derivative through iridium-catalyzed asymmetric hydrogenation of pyridine. SciSpace. Available at: [Link]

-

Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers. PMC. Available at: [Link]

-

Jatoi, W. B., et al. (2021). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Bentham Science Publishers. Available at: [Link]

-

Bao, X., et al. (2025). Organocatalytic Diastereo- and Enantioselective Synthesis of Chlorinated and Trifluoromethylated Pyrrolidines Featuring a Removable Nitro Group. ResearchGate. Available at: [Link]

-

Chen, M-W., et al. (2015). Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. RSC Publishing. Available at: [Link]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00069F [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. researchgate.net [researchgate.net]